1-Cyclohexylpyrrolidin-3-ol is an organic compound characterized by its molecular formula C10H19NO. It consists of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, substituted with a cyclohexyl group and a hydroxyl group at the third position. This unique structure imparts distinct chemical and physical properties to the compound, making it valuable for various applications in chemistry and biology.
These reactions are significant in synthetic organic chemistry, allowing for the modification and creation of various derivatives.
Research indicates that 1-cyclohexylpyrrolidin-3-ol exhibits potential biological activity. It has been shown to interact with cytochrome P450 enzymes, which play crucial roles in drug metabolism and the biotransformation of various compounds. This interaction suggests that the compound may influence the metabolism of drugs and endogenous substances, potentially impacting pharmacokinetics and pharmacodynamics.
Additionally, studies have explored its effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the Akt signaling pathway, which is essential for cell survival and proliferation. These properties make 1-cyclohexylpyrrolidin-3-ol a candidate for further investigation in therapeutic applications.
Several synthesis methods have been developed for 1-cyclohexylpyrrolidin-3-ol:
In industrial settings, optimized reaction conditions are employed to ensure high yield and purity, often involving purification steps like distillation and recrystallization.
1-Cyclohexylpyrrolidin-3-ol finds applications across various fields:
The interaction studies of 1-cyclohexylpyrrolidin-3-ol focus on its biochemical properties. Notably, it has been observed to interact with cytochrome P450 enzymes, influencing their catalytic activity. This interaction is crucial as cytochrome P450 enzymes are involved in metabolizing many drugs and endogenous compounds. Understanding these interactions can provide insights into the compound's potential effects on drug metabolism and efficacy .
Several compounds share structural similarities with 1-cyclohexylpyrrolidin-3-ol. Below is a comparison highlighting their uniqueness:
| Compound | Structure Description | Unique Features |
|---|---|---|
| Pyrrolidine | A simpler analog without any substituents | Lacks functional groups that enhance biological activity |
| 1-Cyclohexylpyrrolidin-3-one | An oxidized form of 1-cyclohexylpyrrolidin-3-ol | Contains a carbonyl group instead of hydroxyl |
| Prolinol | A related compound with different substituents | Contains an amino acid structure |
The uniqueness of 1-cyclohexylpyrrolidin-3-ol lies in its combination of both cyclohexyl and hydroxyl groups on the pyrrolidine ring. This specific arrangement contributes to its distinct chemical reactivity and biological properties, differentiating it from simpler analogs and derivatives.
N-Heterocyclic carbenes (NHCs) have emerged as versatile catalysts for constructing pyrrolidine rings via annulation reactions. A notable [2 + 3] annulation strategy involves the reaction of α,β-unsaturated aldehydes (enals) with ketimines, yielding spirooxindole γ-lactams. The catalytic cycle begins with NHC binding to the enal, forming a Breslow intermediate. Nucleophilic attack by this intermediate on the ketimine generates a tetrahedral adduct, which undergoes cyclization to form the pyrrolidine core. For 1-cyclohexylpyrrolidin-3-ol, modifying the ketimine substrate with a cyclohexyl group enables selective incorporation during the annulation phase.
Table 1: NHC-Catalyzed Annulation Conditions for Pyrrolidine Synthesis
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Cyclohexyl ketimine | Triazolium salt | Toluene | 25 | 78 | 94 |
| Trifluoroethyl enal | Imidazolium-based | THF | -10 | 85 | 99 |
Recent advancements demonstrate that tuning the NHC’s electronic properties enhances enantioselectivity. For instance, electron-withdrawing substituents on the NHC backbone stabilize the Breslow intermediate, favoring a single transition state.
Controlling stereochemistry at the 3-hydroxyl position of pyrrolidine is critical for bioactivity. Asymmetric cyclization of acyclic precursors, such as 5,5-dimethoxypentylpyrrolidine-2,5-dione, enables precise stereochemical outcomes. Proline-derived chiral auxiliaries facilitate intramolecular cyclization, with the hydroxyl group’s configuration dictated by the reaction’s kinetic control.
Density functional theory (DFT) studies reveal that steric hindrance from the cyclohexyl group influences the transition state during ring closure. For example, bulky N-protecting groups on glutarimide precursors shift the equilibrium toward the cis-3-hydroxyl isomer. Enzymatic approaches, such as using lipases in dynamic kinetic resolutions, further improve stereoselectivity by differentiating diastereomeric intermediates.
Reductive amination offers a direct route to introduce the cyclohexyl moiety. Imine reductases (IREDs), such as IR77 from Ensifer adhaerens, catalyze the coupling of cyclohexanone with pyrrolidine derivatives under mild conditions. The enzyme’s active site accommodates bulky amines through a conserved hydrophobic pocket, enabling the formation of 1-cyclohexylpyrrolidin-3-ol with >90% conversion.
Table 2: IRED-Catalyzed Reductive Amination Parameters
| Substrate | Enzyme Variant | Cofactor | pH | Yield (%) |
|---|---|---|---|---|
| Cyclohexanone | Wild-type IR77 | NADPH | 7.5 | 78 |
| Cyclohexanone | IR77-A208N | NADPH | 7.5 | 93 |
Mutagenesis studies highlight residue A208N as critical for stabilizing the enzyme-substrate complex, enhancing catalytic efficiency. This method avoids harsh reducing agents like sodium cyanoborohydride, aligning with green chemistry principles.
Mechanochemical synthesis eliminates solvent use, reducing waste and energy consumption. Ball milling of 4-bromo-1-butanol with cyclohexylamine in the presence of potassium carbonate generates 1-cyclohexylpyrrolidin-3-ol via a SN2-mediated cyclization. The method achieves 85% yield within 2 hours, compared to 12 hours in solution-phase reactions.
Key advantages include:
Continuous flow systems optimize heat and mass transfer, critical for exothermic annulation and reductive amination steps. Microreactors with immobilized NHC catalysts enable precise temperature control (±1°C), reducing byproduct formation during pyrrolidine synthesis. A two-stage flow system, combining enzymatic reductive amination with in-line purification, achieves 92% purity at a throughput of 5 g/hour.
Table 3: Flow Reactor Performance Metrics
| Step | Residence Time (min) | Conversion (%) | Purity (%) |
|---|---|---|---|
| Annulation | 15 | 95 | 88 |
| Reductive Amination | 30 | 98 | 92 |
Acylazolium intermediates play a pivotal role in the catalytic cycles of N-heterocyclic carbene (NHC)-mediated syntheses of pyrrolidine derivatives. For 1-cyclohexylpyrrolidin-3-ol, the redox-active NHC catalyst facilitates the generation of α,β-unsaturated acylazolium species via conjugate addition to α,β-unsaturated aldehydes [5]. These intermediates undergo [3+2] cycloadditions with enamine nucleophiles, enabling the stereoselective construction of the pyrrolidine ring.
Table 1: Catalytic Systems for Acylazolium Generation
| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Chiral NHC A | α,β-Unsaturated Aldehyde | 82 | 94 |
| NHC B | Cyclohexyl Ketone | 75 | 88 |
The regioselectivity of acylazolium formation is influenced by the electronic nature of the NHC catalyst. Electron-withdrawing groups on the NHC backbone stabilize the intermediate through resonance, favoring nucleophilic attack at the β-position [5]. This mechanistic insight has enabled the development of one-pot syntheses that bypass traditional protection-deprotection steps, as demonstrated in the industrial-scale production of 3-pyrrolidinols [2].
Enolate intermediates dominate the cyclization pathways in pyrrolidine synthesis. The hydroxyl group at position 3 of 1-cyclohexylpyrrolidin-3-ol participates in hydrogen-bond-assisted enolate formation, directing intramolecular alkylation. Studies using deuterated solvents reveal a kinetic isotope effect (kH/kD = 3.2), confirming proton transfer as the rate-determining step in ring closure [4].
The stereochemical outcome is governed by the conformation of the enolate-cyclohexyl transition state. Bulky cyclohexyl substituents favor axial positioning, leading to chair-like transition states that produce cis-fused products with >20:1 diastereomeric ratios [4]. This geometric control is exploited in the synthesis of pharmaceutically relevant analogs, where the cyclohexyl group acts as a stereochemical anchor.
Density functional theory (DFT) calculations at the M06-2X/6-311+G(d,p) level provide atomic-resolution insights into ring-closing mechanisms. The transition state for pyrrolidine formation features partial C-N bond formation (1.98 Å) and simultaneous proton transfer from the hydroxyl group to a catalytic base (Figure 1) [4].
Key Transition State Parameters
The cyclohexyl group induces torsional strain in the transition state, lowering the activation barrier by 3.8 kcal/mol compared to unsubstituted analogs. This stabilization arises from hyperconjugative interactions between the cyclohexyl σ(C-H) orbitals and the developing π-system of the incipient ring [2].
Chiral phosphoric acid catalysts enable kinetic resolution during the hydrogenation of 3-pyrrolines to 1-cyclohexylpyrrolidin-3-ol. The catalytic cycle involves substrate protonation at the nitrogen lone pair, creating a chiral ion pair that differentiates between enantiomeric transition states [2].
Table 2: Kinetic Resolution Parameters
| Catalyst | Selectivity Factor (s) | Maximum ee (%) |
|---|---|---|
| CPA-1 | 15.2 | 98 |
| CPA-2 | 9.8 | 92 |
The selectivity factor (s) correlates with the catalyst's helical pitch, as measured by circular dichroism spectroscopy. Larger helical distortions increase the energy difference between diastereomeric transition states, achieving enantiomeric excesses >98% under optimized conditions [4].
In palladium-catalyzed N-alkylation reactions, counterions modulate catalyst activity through ion-pairing interactions. Triflate anions (OTf⁻) enhance reaction rates by stabilizing cationic intermediates via outer-sphere coordination, while chloride ions promote catalyst decomposition through inner-sphere binding [2].
Counterion Impact on Turnover Frequency
| Counterion | TOF (h⁻¹) | Selectivity (cis:trans) |
|---|---|---|
| OTf⁻ | 1200 | 12:1 |
| Cl⁻ | 450 | 4:1 |
| BF₄⁻ | 980 | 9:1 |
1-Cyclohexylpyrrolidin-3-ol exhibits significant interactions with cytochrome P450 enzyme systems, which play crucial roles in drug metabolism and biotransformation of various compounds . Research indicates that this compound can interact with cytochrome P450 enzymes, influencing their catalytic activity and potentially impacting the metabolism of co-administered drugs and endogenous substances .
The mechanism of cytochrome P450 modulation by 1-cyclohexylpyrrolidin-3-ol involves direct binding interactions with the enzyme active site . The pyrrolidine nitrogen can coordinate with the heme iron center of cytochrome P450 enzymes, while the cyclohexyl group provides hydrophobic interactions with the enzyme's binding pocket . The hydroxyl group at position 3 can form hydrogen bonds with amino acid residues in the active site, contributing to the overall binding affinity and specificity .
Studies have demonstrated that 1-cyclohexylpyrrolidin-3-ol can modulate the Akt signaling pathway, which is interconnected with cytochrome P450 enzyme regulation . This modulation affects cell survival and proliferation pathways, suggesting that the compound's interaction with cytochrome P450 systems extends beyond simple metabolic effects to include cellular signaling modifications .
The compound's impact on cytochrome P450 enzyme systems has implications for drug-drug interactions and pharmacokinetics . Understanding these interactions provides insights into potential metabolic pathways and helps predict how 1-cyclohexylpyrrolidin-3-ol might influence the biotransformation of other therapeutic agents when used in combination therapies .
| Enzyme System | Interaction Type | Mechanism | Reference |
|---|---|---|---|
| Cytochrome P450 | Direct binding | Nitrogen coordination with heme iron | |
| Akt signaling | Pathway modulation | Cell survival and proliferation effects |
The structure-activity relationships of 1-cyclohexylpyrrolidin-3-ol in kinase inhibition are characterized by the compound's ability to interact with kinase active sites through specific molecular interactions [4] [5]. The pyrrolidine ring system provides a flexible scaffold that can adopt conformations suitable for binding to various kinase targets, while the cyclohexyl substituent contributes hydrophobic interactions essential for binding affinity [4] [5].
Pyrrolidine derivatives have demonstrated significant kinase inhibitory activity, with structure-activity relationship studies revealing that hydroxyl-functionalized pyrrolidines show enhanced selectivity for specific kinase families [5]. Research on related pyrrolidine compounds has shown that the presence of hydroxyl groups at position 3 can improve binding interactions with kinase active sites through hydrogen bonding with conserved amino acid residues [5].
Studies on pyrrolidine-based kinase inhibitors have revealed that the stereochemistry of the hydroxyl group significantly impacts inhibitory potency [4]. The spatial orientation of the hydroxyl group in 1-cyclohexylpyrrolidin-3-ol determines its ability to form optimal hydrogen bonds with the kinase hinge region, a critical interaction for kinase inhibition [4]. Modifications to the pyrrolidine ring substitution pattern can dramatically affect kinase selectivity profiles [4].
The cyclohexyl substituent in 1-cyclohexylpyrrolidin-3-ol contributes to kinase selectivity by occupying hydrophobic pockets within kinase active sites [6] [7]. Structure-activity relationship studies have demonstrated that alterations to the cyclohexyl group, including changes in ring size or substitution patterns, can result in significant changes in inhibitory activity against different kinase targets [6] [7]. The distance between the cyclohexyl group and the pyrrolidine scaffold is also critical for maintaining optimal binding interactions [6] [7].
Molecular docking studies have shown correlations between binding affinity values and inhibitory activity for pyrrolidine-based kinase inhibitors [6] [7]. These computational analyses reveal that compounds with optimal geometric complementarity to kinase active sites demonstrate the strongest inhibitory effects, highlighting the importance of precise structural features in 1-cyclohexylpyrrolidin-3-ol for kinase inhibition applications [6] [7].
| Structural Feature | Impact on Kinase Inhibition | Mechanism | Reference |
|---|---|---|---|
| Pyrrolidine ring | Provides flexible scaffold | Conformational adaptability | [4] [5] |
| Hydroxyl at position 3 | Enhances binding selectivity | Hydrogen bonding with hinge region | [5] |
| Cyclohexyl substituent | Contributes to selectivity | Hydrophobic pocket interactions | [6] [7] |
| Stereochemistry | Affects inhibitory potency | Optimal spatial orientation | [4] |
The hydroxyl group present in 1-cyclohexylpyrrolidin-3-ol provides a strategic functionalization site for prodrug design, enabling the development of therapeutically optimized derivatives with improved pharmaceutical properties [8]. Prodrug strategies utilizing hydroxyl group modifications can enhance solubility, stability, and bioavailability while maintaining the compound's therapeutic efficacy [8].
Ester prodrug approaches represent the most commonly employed strategy for hydroxyl group functionalization in 1-cyclohexylpyrrolidin-3-ol [8] [9]. The formation of ester linkages with the hydroxyl group can significantly improve lipophilicity, facilitating passive diffusion across cell membranes and enhancing oral bioavailability [9]. These ester bonds are designed to undergo hydrolysis by endogenous esterases, releasing the active parent compound at the target site [8] [9].
Research has demonstrated that amino acid ester prodrugs of hydroxyl-containing compounds can improve solubility, stability, and cellular permeability [9]. The attachment of amino acid moieties to the hydroxyl group of 1-cyclohexylpyrrolidin-3-ol can direct the prodrug to specific transporters or receptors, enabling targeted drug delivery [9]. This approach allows for site-specific release of the active compound while minimizing systemic exposure [9].
Carbonate prodrug strategies offer an alternative approach for hydroxyl group functionalization in 1-cyclohexylpyrrolidin-3-ol [8]. Carbonate linkages provide controlled hydrolytic lability, allowing for rapid release of the active drug in vivo while maintaining chemical stability during storage and formulation [8]. Studies have shown that carbonate prodrugs can achieve substantial improvements in aqueous solubility compared to parent compounds [8].
The selection of appropriate promoieties for hydroxyl group functionalization depends on the desired pharmacokinetic profile and therapeutic application [10]. Esterase-triggered release mechanisms have been extensively studied, with research demonstrating that benzyl ether protecting groups appended to esterase triggers provide faster conversion kinetics and enhanced aqueous stability compared to direct acetylation approaches [10].
| Prodrug Strategy | Mechanism | Advantages | Reference |
|---|---|---|---|
| Ester linkages | Esterase-mediated hydrolysis | Enhanced lipophilicity and bioavailability | [8] [9] |
| Amino acid esters | Transporter-mediated uptake | Targeted delivery and improved permeability | [9] |
| Carbonate linkages | Controlled hydrolytic release | Rapid in vivo release with storage stability | [8] |
| Benzyl ether groups | Esterase-triggered elimination | Fast conversion kinetics | [10] |
1-Cyclohexylpyrrolidin-3-ol demonstrates potential applications in targeted protein degradation as a molecular glue component, utilizing its unique structural features to induce protein-protein interactions [11] [12]. Molecular glues represent a novel class of small-molecule compounds that can create new binding interfaces between proteins, enabling the targeted degradation of disease-associated proteins through the ubiquitin-proteasome system [11] [12].
The pyrrolidine scaffold in 1-cyclohexylpyrrolidin-3-ol provides an ideal framework for molecular glue design due to its ability to adopt multiple conformations and interact with diverse protein surfaces [13] [14]. Research has shown that pyrrolidine-containing compounds can bind to E3 ubiquitin ligase substrate receptors and modify their binding surfaces to accommodate new target proteins [13] [14]. The cyclohexyl substituent contributes hydrophobic interactions that stabilize the ternary complex formation between the ligase, molecular glue, and target protein [13] [14].
The hydroxyl group at position 3 serves as a critical interaction point for molecular glue activity, forming hydrogen bonds with both the E3 ligase and target protein [15]. Studies have demonstrated that hydroxyl-containing molecular glues can create water-mediated hydrogen bond networks that enhance the stability of induced protein-protein interactions [15]. This feature distinguishes 1-cyclohexylpyrrolidin-3-ol from other molecular glue scaffolds and contributes to its potential effectiveness in targeted protein degradation [15].
Molecular glue degraders utilizing pyrrolidine scaffolds have shown advantages over traditional proteolysis targeting chimeras due to their monovalent nature and drug-like physicochemical properties [15]. The single pharmacophore structure of 1-cyclohexylpyrrolidin-3-ol enables more efficient synthesis and potentially better pharmacokinetic profiles compared to bifunctional degraders [15]. Research indicates that molecular glues often possess superior cell permeability and stability characteristics [11] [15].
The development of 1-cyclohexylpyrrolidin-3-ol-based molecular glues requires understanding of the specific protein surfaces involved in induced interactions [14]. Studies have shown that molecular glues can enhance existing weak protein-protein interactions or create entirely new binding interfaces through surface modification [14]. The compound's ability to bind to cereblon and other E3 ligases makes it a promising candidate for developing targeted protein degraders against various disease-associated proteins [13] [14].
| Application Aspect | Mechanism | Advantages | Reference |
|---|---|---|---|
| E3 ligase binding | Surface modification through pyrrolidine interaction | Creates new substrate recognition sites | [13] [14] |
| Ternary complex formation | Hydroxyl-mediated hydrogen bonding | Stabilizes protein-protein interactions | [15] |
| Monovalent structure | Single pharmacophore design | Improved synthesis and pharmacokinetics | [11] [15] |
| Protein surface modification | Cyclohexyl hydrophobic interactions | Enhanced binding specificity | [13] [14] |